molecular formula C8H16ClNO2 B6309734 rac-3-Amino-2-cyclopentyl-propionic acid hydrochloride CAS No. 2118017-16-4

rac-3-Amino-2-cyclopentyl-propionic acid hydrochloride

Cat. No. B6309734
CAS RN: 2118017-16-4
M. Wt: 193.67 g/mol
InChI Key: PYXJKBLNJKLJQV-UHFFFAOYSA-N
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Description

“rac-3-Amino-2-cyclopentyl-propionic acid hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as “rac 3-Amino-2-cyclobutyl-propioni” and "Cyclobutaneacetic acid, α-(aminomethyl)-" .


Molecular Structure Analysis

The molecular weight of “this compound” is 143.18 . The structure of this compound can be found in the MOL file associated with its CAS number 1520458-02-9 .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 280.3±23.0 °C . Its density is predicted to be 1.179±0.06 g/cm3 . The pKa value is predicted to be 3.70±0.16 .

properties

IUPAC Name

3-amino-2-cyclopentylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-7(8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXJKBLNJKLJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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